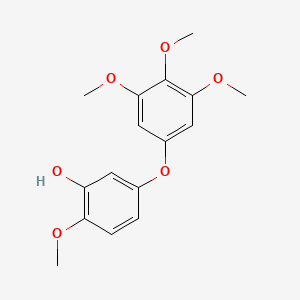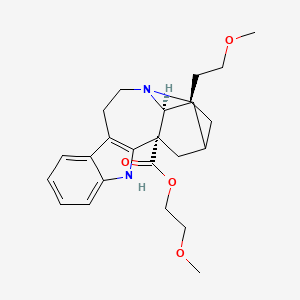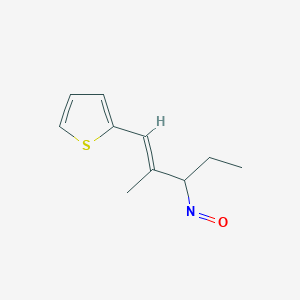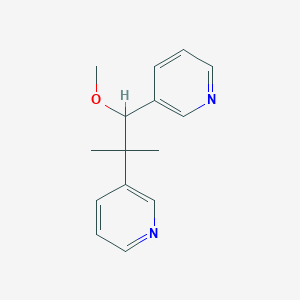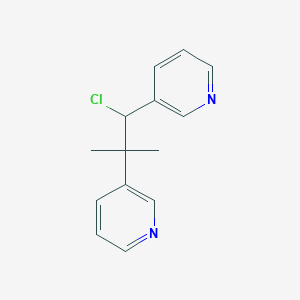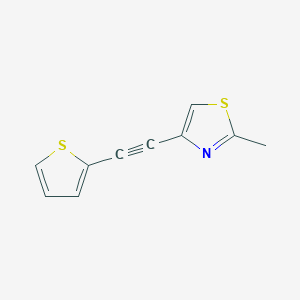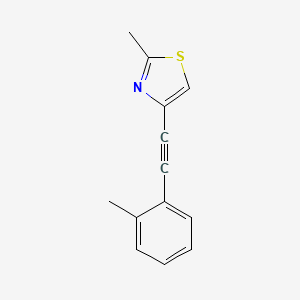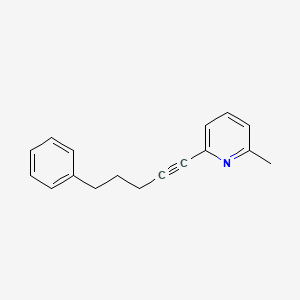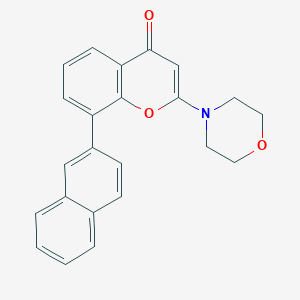
2-Methyl-7-m-tolyl-1,6-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-7-m-tolyl-1,6-Naphthyridin ist eine stickstoffhaltige heterocyclische Verbindung, die zur Naphthyridin-Familie gehört. Diese Verbindungen sind für ihre vielfältigen biologischen Aktivitäten bekannt und wurden umfassend auf ihre potenziellen Anwendungen in der pharmazeutischen Chemie untersucht. Die Struktur von 2-Methyl-7-m-tolyl-1,6-Naphthyridin besteht aus einem Naphthyridin-Kern mit einer Methylgruppe an der 2-Position und einer m-Tolylgruppe an der 7-Position.
Herstellungsmethoden
Die Synthese von 2-Methyl-7-m-tolyl-1,6-Naphthyridin kann über verschiedene synthetische Wege erfolgen. Eine gängige Methode umfasst die Reaktion von Methyl-5-brom-8-(tosyloxy)-1,6-naphthyridin-7-carboxylat mit Arylboronsäuren. Diese Reaktion erzeugt monoarylierte 1,6-Naphthyridine, wenn ein Äquivalent Arylboronsäure verwendet wird, und diarylierte 1,6-Naphthyridine, wenn zwei Äquivalente verwendet werden . Eine weitere Methode umfasst die lösungsmittelfreie und katalysatorfreie Synthese durch Mahlen von Ketonen, Malonsäuredinitril und Aminen in einem Mörser bei Raumtemperatur, wodurch 1,2-Dihydro-1,6-Naphthyridin-Derivate in hohen Ausbeuten erhalten werden .
Vorbereitungsmethoden
The synthesis of 2-methyl-7-m-tolyl-1,6-naphthyridine can be achieved through various synthetic routes. One common method involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids. This reaction produces monoarylated-1,6-naphthyridines when one equivalent of arylboronic acid is used, and diarylated-1,6-naphthyridines when two equivalents are used . Another method involves the solvent-free and catalyst-free synthesis by grinding ketones, malononitrile, and amines in a mortar at room temperature, yielding 1,2-dihydro-1,6-naphthyridine derivatives in high yields .
Analyse Chemischer Reaktionen
2-Methyl-7-m-tolyl-1,6-Naphthyridin durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Beispielsweise kann die Reaktion mit Arylboronsäuren je nach Reaktionsbedingungen zur Bildung von monoarylierten oder diarylierten Produkten führen . Die Verbindung kann auch an Kreuzkupplungsreaktionen, Modifikationen von Seitenketten und der Bildung von Metallkomplexen teilnehmen . Häufig verwendete Reagenzien in diesen Reaktionen sind Arylboronsäuren, Ketone, Malonsäuredinitril und Amine . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise funktionalisierte Naphthyridin-Derivate mit potenziellen biologischen Aktivitäten.
Wissenschaftliche Forschungsanwendungen
In der pharmazeutischen Chemie hat es sich als vielversprechender Antikrebswirkstoff gezeigt, wobei Studien seine Fähigkeit zur Hemmung des Wachstums von Krebszellen aufzeigen . Darüber hinaus wurde es auf seine antimikrobiellen, antiviralen und entzündungshemmenden Eigenschaften untersucht . Im Bereich der Diagnostik werden Naphthyridin-Derivate bei der Entwicklung von Diagnoseinstrumenten und bildgebenden Mitteln eingesetzt . Die Verbindung findet auch Anwendungen in der Landwirtschaft als potenzielles Pestizid und in industriellen Bereichen für die Synthese von fortschrittlichen Materialien .
Wirkmechanismus
Der Wirkmechanismus von 2-Methyl-7-m-tolyl-1,6-Naphthyridin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Im Fall seiner Antikrebsaktivität konnte gezeigt werden, dass die Verbindung Topoisomerase-Enzyme hemmt, die für die DNA-Replikation und Zellteilung unerlässlich sind . Durch die Hemmung dieser Enzyme kann die Verbindung einen Zellzyklusarrest und Apoptose in Krebszellen induzieren. Darüber hinaus wird seine antimikrobielle Aktivität auf seine Fähigkeit zurückgeführt, bakterielle Zellmembranen zu stören und essentielle Enzyme zu hemmen, die am bakteriellen Stoffwechsel beteiligt sind .
Wirkmechanismus
The mechanism of action of 2-methyl-7-m-tolyl-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. In the case of its anticancer activity, the compound has been shown to inhibit topoisomerase enzymes, which are essential for DNA replication and cell division . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in bacterial metabolism .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-7-m-tolyl-1,6-Naphthyridin kann mit anderen Naphthyridin-Derivaten wie 1,5-Naphthyridinen und 1,8-Naphthyridinen verglichen werden. Während all diese Verbindungen einen gemeinsamen Naphthyridin-Kern aufweisen, können ihre biologischen Aktivitäten und Anwendungen erheblich variieren. Beispielsweise wurden 1,5-Naphthyridine auf ihr Potenzial als Metallkomplexe und ihre Reaktivität mit elektrophilen und nucleophilen Reagenzien untersucht . Auf der anderen Seite wurden 1,8-Naphthyridine auf ihre Antikrebs- und antimikrobiellen Eigenschaften untersucht
Eigenschaften
Molekularformel |
C16H14N2 |
|---|---|
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
2-methyl-7-(3-methylphenyl)-1,6-naphthyridine |
InChI |
InChI=1S/C16H14N2/c1-11-4-3-5-13(8-11)15-9-16-14(10-17-15)7-6-12(2)18-16/h3-10H,1-2H3 |
InChI-Schlüssel |
RXRAEDHCPCFPLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=NC=C3C=CC(=NC3=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


